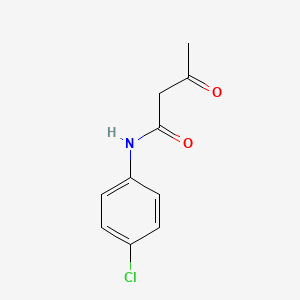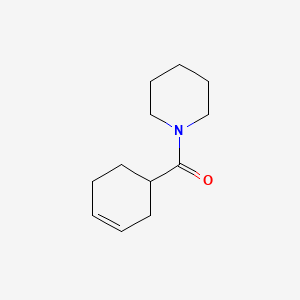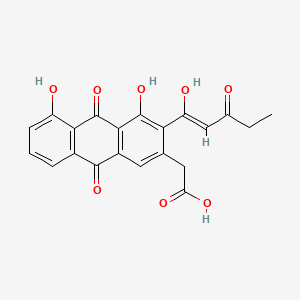
beraprost
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beraprost is an organic heterotricyclic compound that is (3aS,8bS)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan in which the hydrogens at positions 1R, 2R and 5 are replaced by (3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl, hydroxy and 3-carboxypropyl groups, respectively. It is a prostaglandin receptor agonist which is approved to treat pulmonary arterial hypertension in Asia. It has a role as a vasodilator agent, a platelet aggregation inhibitor, an antihypertensive agent, a prostaglandin receptor agonist and an anti-inflammatory agent. It is a monocarboxylic acid, an organic heterotricyclic compound, a secondary alcohol, a secondary allylic alcohol and an enyne. It is a conjugate acid of a this compound(1-).
This compound is a synthetic analogue of prostacyclin, under clinical trials for the treatment of pulmonary hypertension. It is also being studied for use in avoiding reperfusion injury.
Aplicaciones Científicas De Investigación
Tratamiento de la Hipertensión Arterial Pulmonar (HAP)
Beraprost se utiliza en el tratamiento de la Hipertensión Arterial Pulmonar (HAP). Un estudio exploró la seguridad y eficacia de la transición de pacientes de this compound a selexipag, un nuevo agonista selectivo del receptor de prostaciclina, dentro de una cohorte japonesa . El estudio empleó un diseño multicéntrico, abierto, prospectivo, donde 25 pacientes con HAP inadecuadamente manejados con this compound fueron cambiados a selexipag .
Enfermedad Renal Crónica (ERC) en Gatos
This compound se ha utilizado en medicina veterinaria para el tratamiento de la Enfermedad Renal Crónica (ERC) en gatos . Un estudio demostró que la terapia con this compound se asoció con una mejor supervivencia general en gatos que sufren de ERC .
Enfermedad Renal Crónica (ERC) en Humanos
This compound sódico (BPS) es un análogo de prostaciclina (PGI2) activo por vía oral que demuestra la prevención de la progresión de la enfermedad renal crónica (ERC) en varios modelos animales al mantener el flujo sanguíneo renal y atenuar la condición isquémica renal .
Lesión por Reperfusión
This compound está en ensayos clínicos para su uso en la prevención de la lesión por reperfusión .
Efectos Vasoprotectores
This compound induce la óxido nítrico sintasa endotelial (eNOS) y aumenta la producción de NO en las células endoteliales vasculares (ratón, humano y bovino) para mejorar la función endotelial .
Efectos Citoprotectores
This compound mejora la expresión del factor de crecimiento de los hepatocitos para proporcionar efectos citoprotectores endoteliales en un modelo de rata diabética .
Mecanismo De Acción
Beraprost, also known as 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoic acid, is a synthetic analogue of prostacyclin . It has been studied for the treatment of pulmonary hypertension and for use in avoiding reperfusion injury .
Target of Action
This compound primarily targets prostacyclin membrane receptors . These receptors play a crucial role in the regulation of vascular tone and platelet aggregation .
Mode of Action
This compound acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca 2+ from intracellular storage sites . This reduction in the influx of Ca 2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Biochemical Pathways
The binding of this compound to prostacyclin receptors leads to a decrease in intracellular calcium levels, which in turn causes vasodilation and inhibition of platelet aggregation . These effects are likely to involve relaxation of vascular smooth cells, inhibition of platelet aggregation, dispersion of existing platelet aggregates, inhibition of chemotaxis and cell proliferation, and cytoprotective effects .
Pharmacokinetics
This compound is administered orally and has a bioavailability of 50–70% . The elimination half-life of this compound is approximately 35–40 minutes . The metabolism of this compound is currently unknown .
Result of Action
This compound has vasodilatory , antiplatelet , and cytoprotective effects . It is generally well tolerated and is an effective agent in the treatment of patients with Buerger’s disease and arteriosclerosis obliterans . In patients with intermittent claudication, significant benefits of this compound compared with placebo were reported in a randomized clinical trial .
Análisis Bioquímico
Biochemical Properties
Beraprost binds to prostacyclin membrane receptors linked to adenylate cyclase, which induces the production of cyclic adenosine and guanosine monophosphates . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on renal function. It has been found to significantly decrease blood urea nitrogen (BUN) and cystatin C levels in patients with diabetes . No significant effect was observed on the cardiometabolic profile .
Molecular Mechanism
This compound acts by binding to prostacyclin membrane receptors, ultimately inhibiting the release of Ca2+ from intracellular storage sites . This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation .
Propiedades
| Beraprost acts by binding to prostacyclin membrane receptors ultimately inhibiting the release of Ca2+ from intracellular storage sites. This reduction in the influx of Ca2+ has been postulated to cause relaxation of the smooth muscle cells and vasodilation. | |
Número CAS |
88430-50-6 |
Fórmula molecular |
C24H30O5 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1 |
Clave InChI |
CTPOHARTNNSRSR-APJZLKAGSA-N |
SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES isomérico |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
SMILES canónico |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
88475-69-8 (hydrochloride salt) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate beraprost beraprost sodium TRK 100 TRK-100 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
![[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1666730.png)





